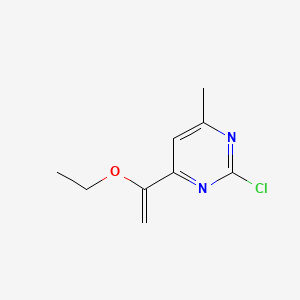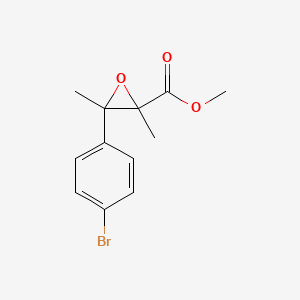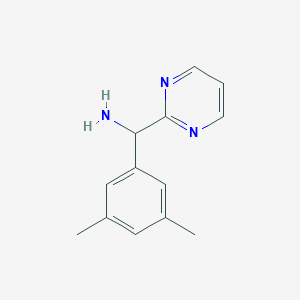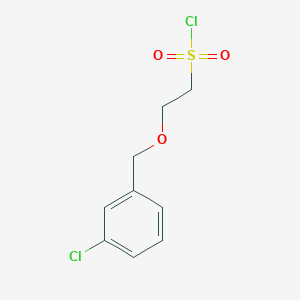
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClO3S. It is a clear, pale liquid with a molecular weight of 269.14 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Preparation Methods
The synthesis of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Scientific Research Applications
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of the 3-position.
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride: This compound has a chlorine atom at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific reactivity and selectivity, which can be attributed to the position of the chlorine atom on the benzyl ring .
Properties
Molecular Formula |
C9H10Cl2O3S |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c10-9-3-1-2-8(6-9)7-14-4-5-15(11,12)13/h1-3,6H,4-5,7H2 |
InChI Key |
GXGTZYJPFRULFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


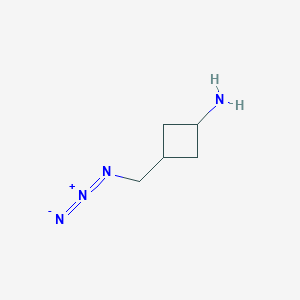
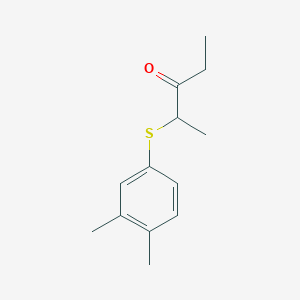
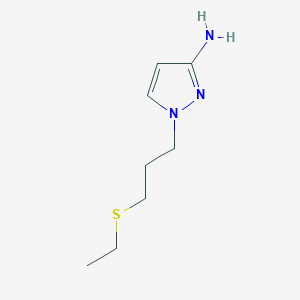
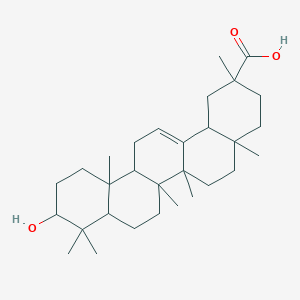

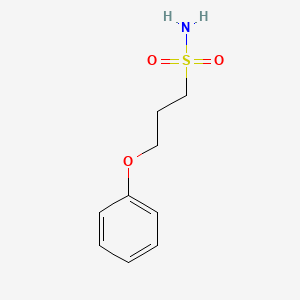
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)


![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
